molecular formula C13H14O2S B13590372 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid

3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid

Cat. No.: B13590372
M. Wt: 234.32 g/mol
InChI Key: SHGBSBYIAJHEGK-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the use of aryne intermediates with alkynyl sulfides. This method allows for the formation of the benzothiophene scaffold in a one-step intermolecular manner . Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira cross-coupling reaction, which has been demonstrated to be effective in synthesizing various benzothiophene derivatives .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale synthesis using efficient catalytic processes. The use of transition-metal catalysts, such as palladium, is common in these processes due to their ability to facilitate the formation of complex molecular structures with high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid include other benzothiophene derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions with molecular targets and pathways.

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-3-methylbutanoic acid

InChI

InChI=1S/C13H14O2S/c1-13(2,7-12(14)15)10-8-16-11-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

SHGBSBYIAJHEGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CSC2=CC=CC=C21

Origin of Product

United States

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